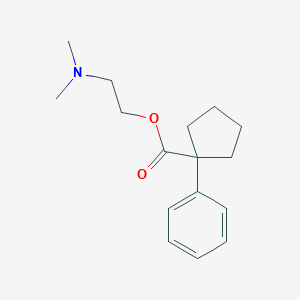
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, also known as CPDD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPDD is a synthetic compound that is structurally related to the natural neurotransmitter dopamine, which plays a crucial role in the regulation of mood, motivation, and reward.
Mecanismo De Acción
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor to a lesser extent than the natural neurotransmitter dopamine. This results in a moderate increase in dopamine signaling, which can have a range of effects depending on the specific brain region and receptor subtype involved. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a reward-seeking behavior.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake in the brain. This results in a net increase in dopamine signaling, which can have a range of effects on behavior and cognition. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has also been shown to modulate other neurotransmitter systems, including the glutamate and GABA systems, which are involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling compared to other compounds that bind to multiple dopamine receptor subtypes. However, Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.
Direcciones Futuras
There are several promising directions for future research on Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, including its potential as a therapeutic agent for neurological disorders such as addiction and depression. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester may also have applications in the development of novel drugs that target the dopamine system with greater specificity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester on behavior and cognition, as well as its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester can be synthesized using several methods, including the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been extensively studied for its potential applications in neuroscience research, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester a valuable tool for studying the role of dopamine receptors in addiction and other disorders.
Propiedades
Número CAS |
4339-96-2 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester |
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 |
Clave InChI |
VZAZOXVEMAUMLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Otros números CAS |
4339-96-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



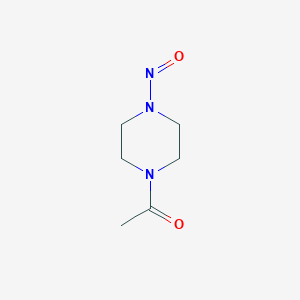
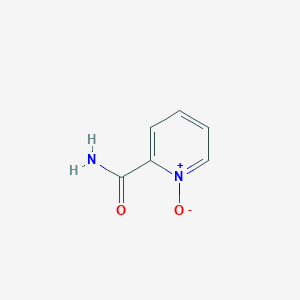
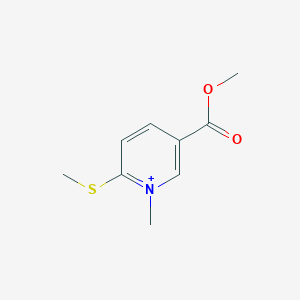

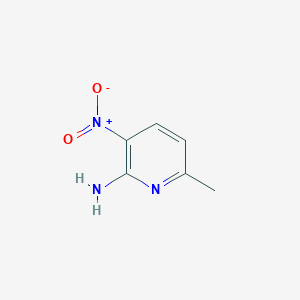

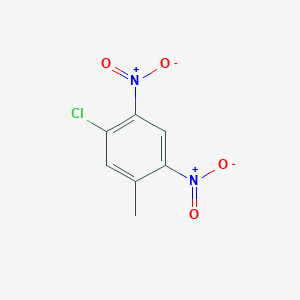
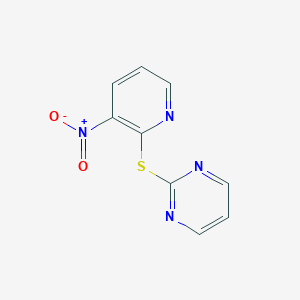

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)